DM1-SMe

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C36H50ClN3O10S2 |

|---|---|

Peso molecular |

784.4 g/mol |

Nombre IUPAC |

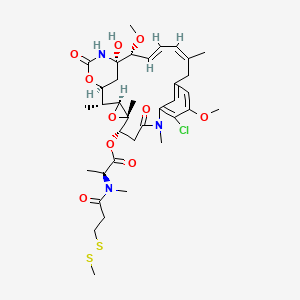

[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate |

InChI |

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |

Clave InChI |

ZLUUPZXOPGORNG-KKNHDBBQSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(\CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)/C)OC)(NC(=O)O2)O |

SMILES canónico |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O |

Origen del producto |

United States |

Foundational & Exploratory

The Origin and Synthesis of DM1-SMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe is a highly potent maytansinoid derivative that serves as a critical component in the development of antibody-drug conjugates (ADCs). As a microtubule inhibitor, it is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with its parent compound, maytansine. This technical guide provides a comprehensive overview of the origin of this compound, its detailed synthesis from the microbial fermentation product Ansamitocin P-3, and its mechanism of action. This document includes detailed experimental protocols, a summary of physicochemical and biological data, and visual representations of the synthetic and signaling pathways to support researchers in the field of oncology and drug development.

Introduction: The Genesis of a Potent Payload

The story of this compound begins with the natural product maytansine, an ansa macrolide first isolated from the Ethiopian shrub Maytenus serrata.[1][2] Maytansine demonstrated powerful antitumor properties by inhibiting microtubule assembly, a critical process for cell division.[1][3] However, its clinical development in the 1970s was hampered by severe systemic toxicity, which rendered it unsuitable for widespread therapeutic use.[1][3]

The advent of monoclonal antibody technology opened a new avenue for harnessing the potent cytotoxicity of maytansinoids. The core concept was to use an antibody to selectively deliver the cytotoxic agent to cancer cells, thereby sparing healthy tissues. This led to the development of antibody-drug conjugates (ADCs), where a potent "payload" is chemically linked to an antibody that targets a tumor-specific antigen.

To be effectively used in an ADC, maytansine required chemical modification to introduce a linking point for conjugation to an antibody. This led to the synthesis of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine), a derivative of maytansine with a free thiol group that can be readily conjugated to a linker on an antibody.[1][4] this compound is a stabilized, protected form of DM1 where the reactive thiol group is capped with a methyl disulfide (-SMe) group.[] This capping prevents the formation of DM1 dimers and other unwanted disulfide species during storage and handling, ensuring a consistent and high-quality starting material for the conjugation process.[][6] The methyl disulfide group is readily cleaved during the conjugation reaction to reveal the free thiol of DM1 for attachment to the antibody linker.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine | [] |

| Synonyms | DM1-SSMe | [] |

| CAS Number | 138148-68-2 | [1] |

| Molecular Formula | C₃₆H₅₀ClN₃O₁₀S₂ | [1][7] |

| Molecular Weight | 784.4 g/mol | [1][7] |

| Appearance | Off-white to light yellow solid | [8] |

| Solubility | DMF: 16 mg/mLDMSO: 12 mg/mLDMF:PBS (pH 7.2) (1:5): 0.16 mg/mL | [1] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and darkLong term (months to years): -20 °C | [] |

| In Vitro Potency (IC₅₀) | 0.002 to >3 nM in a panel of cancer cell lines | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the fermentation of the microorganism Actinosynnema pretiosum to produce the precursor molecule, Ansamitocin P-3 (AP3).[2][9] AP3 is then chemically converted to maytansinol, which is subsequently acylated to form DM1. Finally, the thiol group of DM1 is capped to yield this compound.

Synthetic Pathway Overview

The overall synthetic route from Ansamitocin P-3 to this compound is depicted below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 138148-68-2 | BroadPharm [broadpharm.com]

- 6. adooq.com [adooq.com]

- 7. This compound | C36H50ClN3O10S2 | CID 11650734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound CAS:138148-68-2 - Ruixibiotech [ruixibiotech.com]

DM1-SMe: A Technical Guide to a Potent Cytotoxic ADC Payload

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DM1-SMe, a highly potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic derivative of maytansine, a natural product that exhibits powerful anti-mitotic activity.[1][2] As a cytotoxic payload for ADCs, this compound is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with traditional chemotherapy.[3] Its high potency, with activity in the sub-nanomolar range, makes it an effective agent for inducing cancer cell death.[4] this compound is an unconjugated form of DM1, featuring a methyl disulfide group that allows for its conjugation to a linker for subsequent attachment to a monoclonal antibody.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of microtubule polymerization.[5][6] Upon internalization of the ADC by a target cancer cell, the linker is cleaved, releasing the active DM1 payload into the cytoplasm.[1][7] DM1 then binds to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site.[5] This binding disrupts microtubule dynamics, a critical process for the formation and function of the mitotic spindle during cell division.[5][6]

The interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase, preventing cells from completing mitosis.[6][7] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cell.[6]

A diagram illustrating the signaling pathway of this compound's mechanism of action is provided below.

Quantitative Data

The potency of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data regarding its in vitro cytotoxicity and the pharmacokinetic properties of ADCs utilizing maytansinoid payloads.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Cancer | 4.113e-2 (mg/mL) | [8] |

| H2170 | Lung Cancer | 8.284e-3 (mg/mL) | [8] |

| Multiple Human Tumor Cell Lines | Various | 0.003 - 0.01 | [9] |

Table 2: Pharmacokinetic Parameters of Maytansinoid-based ADCs (Preclinical & Clinical)

| ADC | Species | Dose | Clearance (mL/day/kg) | Volume of Distribution (L/kg) | Terminal Half-life (days) | Reference |

| T-DM1 | Rat | 0.3 - 30 mg/kg | N/A | N/A | ~3-4 | [10] |

| T-DM1 | Cynomolgus Monkey | 0.3 - 30 mg/kg | N/A | N/A | ~3-4 | [10] |

| Various ADCs | Human (Phase 1) | Various | N/A | N/A | N/A | [11] |

Note: Pharmacokinetic parameters can vary significantly based on the specific antibody, linker, and tumor model used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and ADCs containing this payload.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC in a cancer cell line.[12][13][14][15]

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound ADC and control antibody

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the this compound ADC and the control antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a negative control.

-

Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

In Vivo Xenograft Efficacy Study

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[2][16]

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice)

-

Human cancer cell line for tumor implantation

-

Matrigel (optional, to aid tumor formation)

-

This compound ADC, control antibody, and vehicle control (e.g., PBS)

-

Calipers for tumor measurement

-

Sterile surgical instruments

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, this compound ADC).

-

-

ADC Administration:

-

Administer the this compound ADC, control antibody, or vehicle intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., once or twice weekly).

-

-

Monitoring and Data Collection:

-

Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).

-

Monitor the general health of the animals.

-

-

Endpoint and Analysis:

-

The study is typically terminated when tumors in the control group reach a maximum allowed size or after a predetermined period.

-

Excise tumors for further analysis (e.g., histology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Statistical analysis is performed to determine the significance of the observed differences.

-

Experimental and Logical Workflows

The development and evaluation of an ADC with a this compound payload involves a multi-step process. The following diagrams illustrate a typical experimental workflow and the logical relationship of the bystander effect.

Bystander Effect

The bystander effect refers to the ability of a cytotoxic payload released from a target cell to kill neighboring antigen-negative cells. For DM1, the nature of the linker plays a crucial role. When conjugated via a non-cleavable linker, the resulting active metabolite, lysine-linker-DM1, is highly charged and membrane-impermeable, leading to a minimal bystander effect.[17] This can be advantageous in reducing off-target toxicity but may limit efficacy in heterogeneous tumors.

Conclusion

This compound stands as a pivotal cytotoxic payload in the development of next-generation antibody-drug conjugates. Its potent anti-mitotic mechanism of action, coupled with the ability for targeted delivery, offers a significant therapeutic window for the treatment of various cancers. A thorough understanding of its properties, including its cytotoxicity, pharmacokinetic profile, and the nuances of its bystander effect, is critical for the rational design and successful clinical translation of novel ADCs. This guide provides a foundational resource for researchers and drug developers working to harness the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cetuximab DM1 Antibody-Drug Conjugate Cytotoxicity with Lung Cancer Cell Lines [repository.arizona.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Myotonic Dystrophy Type 1: A Technical Guide for Researchers

A Note on Terminology: It is crucial to distinguish between "DM1" as an abbreviation for Myotonic Dystrophy Type 1, a genetic disorder, and "DM1-SMe," a chemical compound. This compound is an unconjugated form of the maytansinoid DM1 (Mertansine), a potent microtubule inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs) for cancer therapy.[1][][3][4] Current scientific literature does not indicate a role for the chemical this compound in the pathology or treatment of Myotonic Dystrophy Type 1. This guide will focus on the molecular mechanisms of Myotonic Dystrophy Type 1 (DM1).

Executive Summary

Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder characterized by a multisystemic presentation. The genetic basis of DM1 is an unstable expansion of a cytosine-thymine-guanine (CTG) trinucleotide repeat in the 3' untranslated region (3' UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[5][6][7] The pathogenic mechanism is not due to a loss of DMPK protein function, but rather a toxic gain-of-function of the transcribed RNA. This toxic RNA sequesters essential cellular proteins, leading to widespread dysregulation of RNA processing and subsequent cellular dysfunction. This guide provides an in-depth overview of the core molecular pathogenesis of DM1, with a focus on key protein interactions, downstream signaling consequences, and the experimental methodologies used to investigate this complex disease.

The Molecular Pathogenesis of DM1: A Toxic RNA Gain-of-Function

The central event in DM1 pathology is the transcription of the expanded CTG repeat in the DMPK gene into a messenger RNA (mRNA) containing an expanded cytosine-uracil-guanine (CUG) repeat.[5][8] This CUG-expanded RNA adopts a stable hairpin structure, which accumulates in the nucleus to form distinct aggregates known as ribonuclear foci.[9][10][11] These foci are a hallmark of DM1 and serve as a sequestration hub for RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[12][13][14][15][16]

Sequestration of MBNL1 and Splicing Dysregulation

The sequestration of MBNL1 is a critical pathogenic event in DM1.[7][15][17] MBNL1 plays a crucial role in regulating the alternative splicing of numerous pre-mRNAs during the transition from embryonic to adult tissues.[14] By binding to the CUG-expanded RNA, MBNL1 is functionally depleted from the nucleoplasm, preventing it from carrying out its normal splicing regulation.[13][14] This leads to a reversion of splicing patterns to an embryonic state for a multitude of genes, which is a major contributor to the multisystemic symptoms of DM1.[14][18]

Upregulation and Hyperphosphorylation of CUGBP1

In addition to MBNL1 sequestration, DM1 is also characterized by the upregulation and hyperphosphorylation of the CUG-binding protein 1 (CUGBP1).[13][14] The expanded CUG repeats, through a yet to be fully elucidated mechanism, lead to the activation of protein kinase C (PKC), which in turn hyperphosphorylates CUGBP1.[8][14] This phosphorylation increases the stability and activity of CUGBP1.[7][14] The increased activity of CUGBP1, coupled with the functional loss of its antagonist MBNL1, further exacerbates the aberrant alternative splicing seen in DM1.[14][17][18]

Key Signaling Pathways Implicated in DM1

The toxic CUG-expanded RNA and the subsequent dysregulation of MBNL1 and CUGBP1 impact several downstream signaling pathways, contributing to the diverse clinical manifestations of the disease.

Insulin Receptor and Metabolic Dysfunction

One of the most well-characterized splicing defects in DM1 affects the insulin receptor (IR) pre-mRNA.[17][19] The dysregulation of MBNL1 and CUGBP1 leads to the inclusion of an embryonic exon in the IR transcript, resulting in an insulin-resistant form of the receptor.[17] This contributes to the insulin resistance and increased risk of type 2 diabetes frequently observed in individuals with DM1.[19][20]

AMPK/mTORC1 Signaling and Muscle Atrophy

Recent studies have implicated the dysregulation of the AMPK/mTORC1 signaling pathway in the muscle wasting and atrophy characteristic of DM1.[21] In DM1 muscle, the response to energy deprivation is altered, with compromised activation of AMPK and inhibition of mTORC1.[21] This dysregulation is thought to contribute to defects in autophagy and protein degradation.[21]

TWEAK/Fn14 Pathway and Muscle Degeneration

The TWEAK/Fn14 pathway has been identified as a potential contributor to muscle degeneration in DM1.[22] This pathway appears to be activated in DM1 mouse models and in the muscles of individuals with the disease, suggesting its involvement in the progressive muscle damage.[22]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and experimental studies in DM1 research.

| Parameter | Model System | Finding | Reference |

| Cugamycin Efficacy | DM1 patient-derived myotubes | 40% cleavage of DMPK RNA | [23] |

| Cugamycin Efficacy | HSALR mice (10 mg/kg) | 40% reduction in toxic DMPK RNA in hindlimb muscles | [23] |

| rSM Efficacy | Animal model of DM1 | Reversal of myotonia | [24] |

| This compound IC50 | Panel of human tumor cell lines | 0.003 to 0.01 nM | [4][25] |

| DM1 Quantitation Range | Human serum (LC-MS/MS) | 0.200-200 ng/mL | [26] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in DM1. Below are protocols for key experiments cited in the literature.

In Situ Hybridization and Immunohistochemistry for Foci and MBNL1 Colocalization

This protocol is adapted from studies investigating the formation of ribonuclear foci and the sequestration of MBNL proteins.[9]

-

Tissue Preparation: Human fetal tissues or tissues from transgenic mouse models are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and embedded in OCT compound. 10-μm cryosections are prepared.

-

In Situ Hybridization (ISH):

-

Sections are post-fixed, acetylated, and permeabilized.

-

Hybridization is performed overnight at 65°C with a digoxigenin (DIG)-labeled probe specific for the CUG repeats.

-

Post-hybridization washes are conducted to remove unbound probe.

-

The DIG signal is detected using an anti-DIG antibody conjugated to a fluorescent reporter.

-

-

Immunohistochemistry (IHC):

-

Following ISH, sections are blocked with a serum-containing buffer.

-

Incubation with a primary antibody against MBNL1 or MBNL2 is performed overnight at 4°C.

-

A fluorescently labeled secondary antibody is used for detection.

-

-

Imaging: Sections are mounted with a DAPI-containing medium and imaged using a confocal microscope to assess the colocalization of the CUG repeat RNA foci and MBNL proteins.

Quantitative Analysis of DM1 (Mertansine) in Human Serum by LC-MS/MS

This protocol is for the quantification of the maytansinoid DM1, which as previously noted, is distinct from Myotonic Dystrophy Type 1. This method is relevant for pharmacokinetic studies of antibody-drug conjugates.[26]

-

Sample Preparation:

-

Human serum samples (0.25 mL) are treated with a reducing agent (tris(2-carboxyethyl)phosphine, TCEP) to cleave any disulfide bonds.

-

The free thiol group on DM1 is then blocked with N-ethylmaleimide (NEM) to form a stable DM1-NEM adduct.

-

The samples are diluted with acetonitrile.

-

-

On-line Solid Phase Extraction (SPE): The prepared sample is loaded onto a C18 SPE cartridge to concentrate the analyte and remove interfering substances.

-

Liquid Chromatography (LC): The analyte is eluted from the SPE cartridge and separated on a C18 analytical column (150x4.6mm, 3µm) using a 10-minute gradient.

-

Tandem Mass Spectrometry (MS/MS): The DM1-NEM adduct is detected using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.

-

Quantification: The concentration of DM1 is back-calculated from the amount of DM1-NEM detected, using a standard curve.

Visualizing DM1 Pathophysiology

The following diagrams illustrate the core molecular pathways and experimental workflows in DM1 research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound [shop.labclinics.com]

- 5. New means for managing myotonic dystrophy | Drug Discovery News [drugdiscoverynews.com]

- 6. Multisystem Symptoms in Myotonic Dystrophy Type 1: A Management and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutics Development in Myotonic Dystrophy Type I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sense and Antisense DMPK RNA Foci Accumulate in DM1 Tissues during Development | PLOS One [journals.plos.org]

- 10. Myotonic Dystrophy: RNA Pathogenesis Comes into Focus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms in DM1 — a focus on foci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DM1 repeat-expanded RNAs confer RNA toxicity as individual nuclear-retained RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pathogenic mechanisms of myotonic dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pathogenic mechanisms of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Muscleblind-like protein 1 nuclear sequestration is a molecular pathology marker of DM1 and DM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dynamic Combinatorial Selection of Molecules Capable of Inhibiting the (CUG) Repeat RNA – MBNL1 Interaction in vitro: Discovery of Lead Compounds Targeting Myotonic Dystrophy (DM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MBNL1 is the primary determinant of focus formation and aberrant insulin receptor splicing in DM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DM1 | Myotonic Dystrophy Foundation [myotonic.org]

- 20. mdpi.com [mdpi.com]

- 21. AMPK/mTORC1 Signaling as a Therapeutic Target for DM1 | Myotonic Dystrophy Foundation [myotonic.org]

- 22. Possible Muscle Damage Pathway Identified in DM | Myotonic Dystrophy Foundation [myotonic.org]

- 23. Targeting Toxic RNA in DM1 with a Small Molecule Drug | Myotonic Dystrophy Foundation [myotonic.org]

- 24. arrakistx.com [arrakistx.com]

- 25. This compound | Unconjugated DM1 | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 26. Quantitative analysis of maytansinoid (DM1) in human serum by on-line solid phase extraction coupled with liquid chromatography tandem mass spectrometry - Method validation and its application to clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DM1-SMe: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a derivative of the potent microtubule inhibitor maytansine, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs). Its high cytotoxicity, combined with a chemical structure amenable to linker attachment, makes it a valuable tool in targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine, is a maytansinoid derivative characterized by a 19-membered ansa macrolide ring. The "SMe" designation refers to the methyl disulfide group, which serves as a reactive handle for conjugation to antibodies or other targeting moieties.

| Property | Value | Reference |

| Chemical Formula | C36H50ClN3O10S2 | [] |

| Molecular Weight | 784.38 g/mol | [][2] |

| CAS Number | 138148-68-2 | [2] |

| IUPAC Name | N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine | [] |

| Appearance | Off-white to light yellow solid | [2] |

| Solubility | Soluble in DMSO, DMF | [2] |

| Storage | Store at -20°C for long-term stability | [2] |

Mechanism of Action: Microtubule Disruption

The primary mechanism of action of this compound is the potent inhibition of microtubule polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[4]

Interaction with Tubulin

This compound exerts its effect by binding to tubulin, the protein subunit of microtubules.[3][4][5] This binding occurs at the vinca alkaloid binding site. The binding of this compound to tubulin prevents the assembly of tubulin dimers into microtubules and promotes the disassembly of existing microtubules.[5] This suppression of microtubule dynamics is the key to its cytotoxic activity.[4][5]

The following diagram illustrates the proposed mechanism of action:

Quantitative Biological Activity

This compound is a highly potent cytotoxic agent with activity in the nanomolar to picomolar range against various cancer cell lines.[6][7] Its affinity for tubulin is also in the nanomolar range.

| Parameter | Value | Cell Line/Condition | Reference |

| IC50 (Cytotoxicity) | 0.003 - 0.01 nM | Panel of human tumor cell lines | [6][7] |

| IC50 for Mitotic Arrest | 330 pM | MCF7 cells | [4] |

| KD (Binding to soluble tubulin) | 0.93 ± 0.22 µM | Bovine brain tubulin | [3][5] |

| KD (High-affinity binding to microtubules) | 0.1 µM | Microtubules | [4][5] |

Biotransformation and Metabolism

Once released inside the cell, this compound can undergo metabolic transformations. The metabolism of maytansinoids like DM1 primarily occurs in the liver and can involve oxidation, hydrolysis, and conjugation with glutathione. These metabolic processes can lead to the formation of various metabolites with potentially altered cytotoxic activity. Understanding the biotransformation of this compound is crucial for evaluating the overall efficacy and safety profile of ADCs that utilize this payload.

The following diagram outlines the general metabolic pathways for maytansinoids:

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is a complex multi-step process that is typically proprietary. However, the general approach involves the modification of maytansinol at the C-3 position. This involves the acylation of the C-3 hydroxyl group with a linker precursor that contains the methyl disulfide functionality. The synthesis requires expertise in natural product chemistry and purification techniques such as HPLC.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Microplate reader capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.

Procedure:

-

Reconstitute lyophilized tubulin in general tubulin buffer on ice to the desired concentration (e.g., 3 mg/mL).

-

Prepare the polymerization reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin polymerization mixture to each well.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 30-60 minutes.

-

Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and plot the results against the drug concentration to determine the IC50 value.

The following diagram outlines the workflow for a typical in vitro cytotoxicity assay:

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its chemical properties make it suitable for conjugation to antibodies, enabling the development of targeted cancer therapies with improved efficacy and reduced systemic toxicity. The experimental protocols provided in this guide offer a framework for the evaluation of this compound and its conjugates in a research and drug development setting. A thorough understanding of its chemical structure, biological activity, and metabolic fate is essential for the successful application of this powerful molecule in the fight against cancer.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [shop.labclinics.com]

- 7. chembk.com [chembk.com]

The Impact of DM1-SMe on Tubulin Polymerization Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe, a synthetic derivative of the potent microtubule-targeting agent maytansine, is a critical component of antibody-drug conjugates (ADCs) in development for cancer therapeutics.[1] Its mechanism of action involves the intricate disruption of microtubule dynamics, a process essential for cell division and other vital cellular functions. This technical guide provides an in-depth analysis of the kinetic impact of this compound on tubulin polymerization, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to this compound and Microtubule Dynamics

Microtubules are highly dynamic polymers of αβ-tubulin heterodimers that play a central role in cell structure, intracellular transport, and the formation of the mitotic spindle.[1] The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shortening (depolymerization), is crucial for their physiological functions.[1] Disruption of this delicate equilibrium is a validated strategy in cancer therapy.

This compound, the S-methyl ether derivative of DM1, is a maytansinoid designed for conjugation to monoclonal antibodies, enabling targeted delivery to tumor cells.[2][] Once internalized, the active drug is released and exerts its cytotoxic effects by interfering with microtubule function.[1] Unlike some microtubule-targeting agents that cause wholesale depolymerization or stabilization, this compound acts as a potent suppressor of microtubule dynamic instability, even at sub-stoichiometric concentrations.[1][4]

Quantitative Impact of this compound on Tubulin Polymerization

The interaction of this compound with tubulin and microtubules has been characterized through various in vitro assays, yielding critical quantitative data on its binding affinity and its effects on polymerization kinetics.

Table 1: Binding Affinity of S-methyl DM1 to Tubulin and Microtubules

| Parameter | Value | Notes |

| Dissociation Constant (KD) for Tubulin | 0.93 ± 0.2 µmol/L | Determined by intrinsic fluorescence quenching.[4][5] |

| High-Affinity Binding Sites on Microtubules | ~37 sites per microtubule | |

| Dissociation Constant (KD) for High-Affinity Microtubule Sites | 0.1 ± 0.05 µmol/L | This high-affinity binding is believed to occur at the microtubule ends and is central to the suppression of dynamic instability.[2][4] |

| Low-Affinity Binding to Microtubules/Aggregates (KD) | 2.2 ± 0.2 µmol/L | Observed at higher concentrations.[2] |

Table 2: Effect of S-methyl DM1 on Microtubule Polymerization and Dynamic Instability

| Parameter | Concentration | Effect |

| Half-maximal Inhibition of Microtubule Assembly (IC50) | 4 ± 0.1 µmol/L | S-methyl DM1 is a weaker inhibitor of overall polymer mass compared to maytansine (IC50 = 1 ± 0.02 µmol/L).[5] |

| Suppression of Overall Microtubule Dynamicity | 100 nmol/L | 84% suppression.[4][5] |

| Effect on Dynamic Instability Parameters | 100 nmol/L | Strong suppression of growth rate, shortening rate, catastrophe frequency, and rescue frequency.[1] |

Mechanism of Action: Suppression of Microtubule Dynamics

The primary mechanism by which this compound exerts its anti-mitotic effects is through the potent suppression of microtubule dynamic instability.[1] This is achieved by binding to the ends of microtubules, effectively "poisoning" them and preventing the addition and removal of tubulin subunits.[1]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in light scattering as tubulin heterodimers polymerize into microtubules.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Preparation of Tubulin Stock: Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Preparation of Reaction Mixture: On ice, prepare the polymerization reaction mixture containing tubulin, 1 mM GTP, and 10% glycerol in General Tubulin Buffer.

-

Compound Addition: Add this compound (or vehicle control) to the reaction mixture to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and typically below 1%.

-

Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.

-

Data Acquisition: Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes in the temperature-controlled spectrophotometer.[6][7]

Analysis of Microtubule Dynamic Instability by Video Microscopy

This advanced technique allows for the direct observation and quantification of the effects of this compound on individual microtubule dynamics.

Materials:

-

MAP-free tubulin

-

Axoneme seeds (as nucleation centers)

-

Polymerization buffer (e.g., PEM buffer)

-

GTP

-

This compound

-

Video-enhanced differential interference contrast (DIC) microscope equipped with a temperature-controlled stage

Procedure:

-

Microtubule Seeding: Adsorb axoneme fragments onto a microscope slide.

-

Polymerization Reaction: Introduce a solution of MAP-free tubulin, GTP, and the desired concentration of this compound into the flow cell at 37°C.

-

Live Imaging: Record time-lapse images of individual microtubules growing from the axoneme seeds using video-enhanced DIC microscopy.

-

Data Analysis: Trace the ends of individual microtubules over time to determine the following parameters:

-

Growth Rate: The speed of microtubule elongation.

-

Shortening Rate: The speed of microtubule depolymerization.

-

Catastrophe Frequency: The frequency of transition from a growing to a shortening state.

-

Rescue Frequency: The frequency of transition from a shortening to a growing state.

-

Conclusion

This compound is a highly potent inhibitor of microtubule function that operates primarily by suppressing the dynamic instability of these crucial cellular polymers. Its high-affinity binding to the ends of microtubules prevents the normal cycle of tubulin addition and loss, leading to mitotic arrest and subsequent apoptosis in cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug developers working with maytansinoids and other microtubule-targeting agents. Understanding the precise kinetic impact of these compounds on tubulin polymerization is essential for the rational design and optimization of next-generation ADCs and other anti-cancer therapies.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro tubulin polymerization assay [bio-protocol.org]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Rise of Maytansinoids: A Technical Guide to the Discovery and Development of Derivatives like DM1-SMe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of maytansinoid derivatives, from their initial discovery to their pivotal role in modern cancer therapeutics. We delve into the core scientific principles, detailing the synthesis, mechanism of action, and preclinical evaluation of potent derivatives like DM1-SMe, a key metabolite of maytansinoid-based antibody-drug conjugates (ADCs).

A Historical Perspective: From Plant Isolate to Potent Payload

The story of maytansinoids begins in the 1970s with the isolation of maytansine from the Ethiopian shrub Maytenus serrata by the National Cancer Institute (NCI).[1] Maytansine, an ansa macrolide, demonstrated remarkable cytotoxic activity against numerous tumor cell lines by inhibiting microtubule assembly.[1][2] This discovery sparked significant interest in its potential as a cancer therapeutic.

However, early clinical trials with maytansine were disappointing due to severe systemic toxicities, including neurotoxicity and hepatotoxicity, which limited its therapeutic window.[2] This challenge paved the way for a new strategy: targeted delivery. The advent of monoclonal antibodies offered a promising approach to selectively deliver these highly potent cytotoxic agents to cancer cells, minimizing off-target effects. This led to the development of maytansinoid derivatives, or "maytansinoids," specifically designed for conjugation to antibodies, giving rise to the era of Antibody-Drug Conjugates (ADCs).

A significant breakthrough in ensuring a sustainable supply for research and development came with the discovery of ansamitocin P-3, a structurally related maytansinoid produced by the microorganism Actinosynnema pretiosum.[3][4] Ansamitocin P-3 serves as a crucial precursor for the semi-synthesis of key maytansinoid derivatives used in ADCs.[3][4]

The Advent of DM1 and its Metabolite, this compound

To facilitate conjugation to antibodies, maytansine was chemically modified to introduce a thiol group, leading to the creation of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine). DM1 retains the potent microtubule-disrupting activity of maytansine but possesses a handle for stable linkage to antibodies.

When a DM1-containing ADC is internalized by a cancer cell and undergoes lysosomal degradation, various metabolites are generated. One of the key metabolites is This compound (N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine), where the sulfhydryl group of DM1 is capped with a methyl group.[5][6] Understanding the formation and activity of this compound is crucial for comprehending the overall efficacy and potential bystander effect of DM1-based ADCs. While the lysine-linker-DM1 adduct is a primary intracellular catabolite, the generation of membrane-permeable metabolites can influence the killing of adjacent, antigen-negative tumor cells.[7][8]

Mechanism of Action: Disrupting the Cellular Scaffolding

Maytansinoids exert their potent cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules.[2][9] Microtubules are dynamic polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

The binding of maytansinoids to tubulin inhibits its polymerization, leading to a disruption of microtubule dynamics.[2][9] This interference with the cell's cytoskeletal machinery triggers a cascade of events culminating in cell death.

References

- 1. A mechanistic pharmacokinetic model elucidating the disposition of trastuzumab emtansine (T-DM1), an antibody-drug conjugate (ADC) for treatment of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats [mdpi.com]

- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Site of DM1-SMe on Tubulin Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the potent microtubule inhibitor DM1-SMe and its target, the tubulin protein. This compound, a derivative of the natural product maytansine, is a critical cytotoxic payload used in antibody-drug conjugates (ADCs) for targeted cancer therapy. A thorough understanding of its binding site and mechanism of action is paramount for the rational design of next-generation anticancer agents.

The this compound Binding Site: A Novel Pocket on β-Tubulin

High-resolution X-ray crystallography studies have definitively located the binding site of maytansinoids, including this compound, to a novel pocket on the β-tubulin subunit .[1][2] This site, now often referred to as the "maytansine site," is distinct from the well-characterized colchicine, taxane, and vinca alkaloid domains, although it can interfere with the binding of vinblastine.[1][2][3][4]

The binding pocket is situated at the longitudinal interface between two adjacent αβ-tubulin heterodimers within a microtubule protofilament.[1][4] Specifically, the binding of this compound sterically obstructs the formation of longitudinal contacts between the β-tubulin of one dimer and the α-tubulin of the next, thereby preventing microtubule elongation.[1][4] Structural data reveal that the pocket is primarily formed by loops S3-H3, S5-H5, and H11-H11′ of β-tubulin.[4] The C3 ester side chain of the maytansinoid plays a critical role in its activity, with intramolecular interactions fixing the molecule into a bioactive conformation that enhances binding affinity.[5]

Mechanism of Action: From Binding to Mitotic Arrest

The binding of this compound to the maytansine site on β-tubulin initiates a cascade of events that culminates in cell death. The primary mechanism is the potent suppression of microtubule dynamics.[6][7][8]

-

Inhibition of Polymerization: By physically blocking the longitudinal interface, this compound inhibits the addition of new tubulin dimers to the growing plus-ends of microtubules.[1] At higher concentrations, it can also sequester soluble tubulin heterodimers into assembly-incompetent complexes.[1]

-

Suppression of Dynamic Instability: At sub-nanomolar concentrations, this compound acts as a "microtubule end poison".[6] It binds to a small number of high-affinity sites at the microtubule tips, suppressing nearly all parameters of dynamic instability, including the rates of growth and shortening and the frequencies of catastrophe (switching from growth to shortening) and rescue (switching from shortening to growth).[6][8]

-

Mitotic Arrest and Apoptosis: The disruption of the highly regulated microtubule dynamics required for the formation and function of the mitotic spindle leads to a robust G2/M phase cell cycle arrest.[9][10] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11]

Quantitative Binding Data

This compound exhibits differential binding affinity for soluble tubulin dimers versus assembled microtubules, a key feature of its mechanism. The high-affinity binding to microtubule ends is responsible for its potent suppression of dynamics at low concentrations.[8][12]

| Parameter | Target | Value | Reference(s) |

| Dissociation Constant (Kd) | Soluble αβ-Tubulin | 0.93 ± 0.22 µM | [7][8][12][13] |

| Dissociation Constant (Kd) | High-Affinity Sites on Microtubules | 0.1 ± 0.05 µM | [6][7][10][12] |

| Stoichiometry | High-Affinity Sites per Microtubule | ~37 | [6][7][12] |

Note: S-methyl DM1 binds to high-affinity sites on microtubules approximately 20-fold more strongly than vinblastine.[6][12]

Key Experimental Protocols

The characterization of the this compound binding site and its effects on tubulin relies on several key biochemical and structural biology techniques.

This assay measures the effect of a compound on the assembly of tubulin into microtubules. It can be performed by monitoring changes in light scattering (turbidity) or fluorescence.

-

Principle: Light scattering at 340 nm increases proportionally to the mass of microtubule polymer formed.[14][15] Alternatively, a fluorescent reporter like DAPI, which preferentially binds to polymerized tubulin, can be used to monitor polymerization via increased fluorescence.[16]

-

Reagents:

-

Purified tubulin (>99%), reconstituted to 2-3 mg/mL.

-

Polymerization Buffer (e.g., G-PEM: 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂).[14]

-

GTP (1 mM final concentration).

-

Glycerol (e.g., 10%) as a polymerization enhancer.

-

Test compound (this compound) and controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).

-

-

Procedure:

-

Reconstitute tubulin on ice in ice-cold polymerization buffer.

-

Add GTP to the tubulin solution.

-

Pipette the test compound (e.g., this compound at various concentrations) into a pre-warmed 96-well plate.

-

Add the tubulin/GTP mixture to the wells to initiate the reaction.

-

Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

-

Record absorbance at 340 nm or fluorescence intensity at appropriate wavelengths every 60 seconds for 60-90 minutes.[14][17]

-

Data Analysis: Plot absorbance/fluorescence versus time. The inhibition of polymerization is observed as a decrease in the maximum signal (Vmax) and/or a reduction in the polymerization rate compared to a vehicle control.

-

This method is used to determine the binding affinity (Kd) of a ligand to soluble, unpolymerized tubulin.

-

Principle: The intrinsic fluorescence of tryptophan residues in tubulin changes upon ligand binding. This change can be measured and used to calculate the dissociation constant.

-

Reagents:

-

Purified tubulin (~3 µM).

-

Binding Buffer (e.g., PEM buffer).

-

This compound at a range of concentrations (e.g., 1-20 µM).[13]

-

-

Procedure:

-

Incubate a fixed concentration of tubulin with varying concentrations of this compound.

-

Allow the reaction to reach equilibrium (e.g., 45 minutes at 30°C).[13]

-

Measure the tryptophan fluorescence intensity (Excitation ~295 nm, Emission ~335 nm).

-

Data Analysis: The change in fluorescence is plotted against the ligand concentration. The data are then fitted to a single-site binding model to determine the Kd. A common method is to use a linear regression plot of the inverse of fractional receptor occupancy versus the inverse of the free ligand concentration.[12][13]

-

This assay determines the binding affinity and stoichiometry of a ligand to pre-formed, steady-state microtubules.

-

Principle: Radiolabeled ligand ([³H]S-methyl DM1) is incubated with microtubules. The microtubules and any bound ligand are then separated from the unbound ligand by ultracentrifugation through a glycerol cushion. The amount of bound radioactivity is quantified.

-

Reagents:

-

Microtubule protein (tubulin plus microtubule-associated proteins, MAPs) to form stable microtubules.

-

Radiolabeled [³H]S-methyl DM1.

-

Polymerization buffer with GTP.

-

Glycerol cushion (e.g., 50% w/v glycerol in buffer).

-

-

Procedure:

-

Polymerize microtubule protein to a steady state at 37°C.

-

Incubate the pre-formed microtubules with varying concentrations of [³H]S-methyl DM1 for 1 hour.[18]

-

Layer the mixture onto a glycerol cushion in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., >100,000 x g) to pellet the microtubules through the cushion, leaving unbound ligand in the supernatant.

-

Aspirate the supernatant and wash the pellet.

-

Resuspend the pellet and quantify the amount of protein (e.g., by Bradford assay) and the amount of radioactivity (by liquid scintillation counting).

-

Data Analysis: Perform a Scatchard analysis, plotting the ratio of bound/free ligand versus the concentration of bound ligand. This plot can reveal the presence of different binding site classes (e.g., high and low affinity) and allows for the calculation of Kd and the number of binding sites (Bmax).[12][18]

-

References

- 1. pnas.org [pnas.org]

- 2. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of maytansine to tubulin: competition with other mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular Processing of DM1-SMe-Containing Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular journey of Antibody-Drug Conjugates (ADCs) containing the maytansinoid derivative DM1, conjugated via a stable thioether linkage, commonly resulting from the use of an SMCC linker. This class of ADCs, exemplified by Ado-trastuzumab emtansine (T-DM1), leverages the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to target cancer cells. Understanding the intricate sequence of events from cell surface binding to payload-induced apoptosis is critical for the rational design and optimization of next-generation ADCs.

Core Mechanism of Action: A Stepwise Intracellular Pathway

The therapeutic efficacy of a DM1-SMe-containing ADC is contingent upon a series of precisely orchestrated intracellular events. The non-cleavable nature of the thioether bond means that the release of the active cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][2]

The process unfolds as follows:

-

Antigen Binding: The ADC circulates in the bloodstream until the monoclonal antibody (mAb) component recognizes and binds with high affinity to a specific target antigen overexpressed on the surface of a cancer cell.[3][4]

-

Receptor-Mediated Endocytosis: Upon binding, the cell initiates receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into an early endosome.[1][3][5] This is a critical rate-limiting step for the efficacy of the ADC.

-

Intracellular Trafficking: The endosome containing the complex matures and traffics through the endosomal-lysosomal pathway.[6][7] This process involves the acidification of the vesicle.

-

Lysosomal Fusion and Degradation: The late endosome fuses with a lysosome, an organelle containing a host of acidic proteases (e.g., Cathepsins).[8][9] Inside the highly acidic and enzymatic environment of the lysosome, the antibody component of the ADC is completely degraded.[1][10]

-

Payload Catabolite Release: The proteolytic degradation of the antibody liberates the active cytotoxic catabolite. For an ADC using an SMCC linker, this primary active catabolite is Lysine-SMCC-DM1 (Lys-MCC-DM1), which consists of the DM1 payload, the linker, and the lysine residue to which it was attached.[6][10][11][12]

-

Cytosolic Translocation and Target Engagement: The Lys-SMCC-DM1 catabolite is transported from the lysosome into the cytoplasm. Once in the cytosol, it exerts its potent cytotoxic effect by binding to tubulin at the microtubule tips.[13][14]

-

Disruption of Microtubule Dynamics: The binding of the DM1 catabolite to tubulin suppresses the dynamic instability of microtubules, inhibiting both their growth and shortening.[6][13] This disruption of the microtubule network is the ultimate mechanism of cytotoxicity.

-

Cell Cycle Arrest and Apoptosis: The interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[1][14]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the processing and efficacy of this compound-containing ADCs, compiled from various preclinical studies.

Table 1: Cellular Processing Rates of a Trastuzumab-Maytansinoid ADC (TM-ADC)

| Cell Line (High HER2 Expression) | Internalization Half-Life (hours) | Degradation Half-Life (hours) | Efflux Half-Life (hours) |

|---|---|---|---|

| BT-474 | 6 - 14 | 18 - 25 | 44 - 73 |

| NCI-N87 | 6 - 14 | 18 - 25 | 44 - 73 |

| SK-BR-3 | 6 - 14 | 18 - 25 | 44 - 73 |

Data sourced from studies on a TM-ADC similar to T-DM1.[10][15]

Table 2: In Vitro Cytotoxicity of Maytansinoid Payloads

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A-375 (Melanoma) | 0.029 |

| This compound | COLO 205 (Colon) | 0.014 |

IC50 values represent the concentration required to inhibit cell growth by 50%.[2] this compound exhibits potent cytotoxicity at nanomolar concentrations across various cancer cell lines.[16]

Table 3: Pharmacokinetics of T-DM1 in Humans

| Parameter | T-DM1 Conjugate | Total Trastuzumab |

|---|---|---|

| Clearance Rate (mL/kg/day) | 7 - 13 | 3 - 6 |

| Half-Life (days) | ~4 | 9 - 11 |

Data from four clinical studies of single-agent T-DM1. The faster clearance of the ADC compared to the total antibody suggests some degree of drug deconjugation in circulation.[17]

Table 4: Relationship Between Target Expression and Intracellular Payload Exposure

| Cell Line | HER2 Receptors per Cell (approx.) | Relative Released MMAE Exposure (Linear Relationship, R² > 0.9) |

|---|---|---|

| SKBR-3 | 800,000 | High |

| MDA-MB-453 | 250,000 | Medium-High |

| MCF-7 | 50,000 | Medium-Low |

| MDA-MB-468 | 10,000 | Low |

This study, using a different payload (MMAE), demonstrates the strong quantitative relationship between antigen density and the intracellular concentration of the released payload. A similar principle applies to DM1-based ADCs.[18]

Mandatory Visualizations

Signaling and Processing Pathway

Caption: Intracellular processing pathway of a this compound-containing ADC.

General Experimental Workflow

Caption: A generalized workflow for the in vitro evaluation of ADCs.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the intracellular processing of this compound ADCs.

Protocol 1: ADC Internalization and Lysosomal Trafficking Assay

Objective: To visualize and quantify the internalization of the ADC and its co-localization with lysosomes.

Methodology: This protocol utilizes a pH-sensitive dye for tracking endocytosis and a lysosomal marker for co-localization analysis via confocal microscopy.

-

Cell Seeding: Plate target antigen-expressing cells (e.g., HER2-positive SKBR3 cells) on glass-bottom culture dishes and allow them to adhere overnight.

-

ADC Labeling (Optional but Recommended): Covalently label the ADC with a pH-sensitive dye such as pHrodo Red or Green.[7] These dyes are non-fluorescent at neutral extracellular pH but fluoresce brightly in the acidic environment of endosomes and lysosomes, providing a direct signal of internalization.[7] Alternatively, a constitutively fluorescent dye like Alexa Fluor 488 can be used, requiring quenching or acid-washing steps to distinguish internalized from surface-bound ADC.

-

Lysosome Staining: Pre-incubate the cells with a lysosomal tracking dye (e.g., LysoTracker Green if using a red-fluorescent ADC) according to the manufacturer's instructions.

-

Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-10 µg/mL).

-

Negative Control (Surface Binding): Incubate a set of cells at 4°C for 30-60 minutes. Low temperature permits binding but inhibits active endocytosis.

-

Time Course (Internalization): Incubate cells at 37°C and acquire images at various time points (e.g., 1, 4, 8, 24 hours) to monitor the progression of internalization and trafficking.[19]

-

-

Imaging: Wash the cells with PBS to remove unbound ADC. Acquire z-stack images using a confocal microscope. The channel for the ADC fluorescence will indicate its location, while the lysosomal tracker channel will identify lysosomes.

-

Analysis:

-

Qualitative: Overlay the images from the ADC and lysosome channels. Yellow pixels (in a red/green overlay) indicate co-localization, confirming the ADC has reached the lysosomal compartment.[20]

-

Quantitative (Flow Cytometry): For a higher-throughput analysis of total internalization, cells can be treated with the pHrodo-labeled ADC and analyzed by flow cytometry. The increase in mean fluorescence intensity over time corresponds to the extent of internalization.[7]

-

Protocol 2: Lysosomal Catabolism and Payload Release Assay

Objective: To quantify the release of the active catabolite (Lys-SMCC-DM1) from the ADC following processing by target cells.

Methodology: This protocol involves incubating the ADC with target cells, extracting the intracellular contents, and quantifying the catabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Cell Culture: Grow a sufficient number of target cells in large-format culture flasks to ensure enough material for extraction.

-

ADC Treatment: Treat the cells with the this compound ADC at a specified concentration and incubate at 37°C for a set period (e.g., 24, 48, or 72 hours) to allow for internalization and processing.

-

Cell Harvesting and Lysis:

-

Harvest the cells, washing thoroughly with ice-cold PBS to remove any non-internalized ADC.

-

Lyse the cells using a suitable lysis buffer or by sonication.

-

Collect both the cell lysate and the culture medium, as some catabolites may be effluxed from the cell.[21]

-

-

Sample Preparation:

-

Perform a protein precipitation step on the lysate and medium samples (e.g., with cold acetonitrile) to remove large proteins.

-

Centrifuge to pellet the precipitate and collect the supernatant containing the small molecule catabolites.

-

Dry the supernatant under vacuum and reconstitute in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Develop a specific Multiple Reaction Monitoring (MRM) method to detect and quantify the parent ADC (if desired), the Lys-SMCC-DM1 catabolite, and potentially free DM1.[22]

-

Use a synthetic standard of Lys-SMCC-DM1 to create a standard curve for absolute quantification.[21]

-

-

Data Analysis: Calculate the concentration of the Lys-SMCC-DM1 catabolite in both the intracellular and extracellular (medium) fractions. This provides a quantitative measure of the rate and extent of ADC catabolism.[11][23]

Alternative Method: A highly sensitive competitive ELISA can also be developed using an anti-maytansinoid antibody to detect and quantify maytansinoid-containing catabolites.[21]

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC by measuring its half-maximal inhibitory concentration (IC50).

Methodology: A standard cell viability assay is used to measure the dose-dependent effect of the ADC on the proliferation of target cancer cells.

-

Cell Seeding: Seed target cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-5 days). Allow cells to adhere overnight.

-

ADC Dilution Series: Prepare a serial dilution of the this compound ADC in culture medium. A typical concentration range might be from 100 µg/mL down to 0.01 ng/mL. Also include an untreated control and a non-targeting ADC control.

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the various ADC concentrations.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).

-

Viability Assessment:

-

Add a cell viability reagent (e.g., MTS, MTT, or a resazurin-based reagent like PrestoBlue) to each well according to the manufacturer's protocol.

-

Incubate for the recommended time (typically 1-4 hours).

-

Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Normalize the readings to the untreated control wells (representing 100% viability).

-

Plot the cell viability (%) against the logarithm of the ADC concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of ADC that causes 50% inhibition of cell growth.[4]

-

References

- 1. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Aberrant intracellular metabolism of T‐DM1 confers T‐DM1 resistance in human epidermal growth factor receptor 2‐positive gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of different linkers on target cell catabolism and pharmacokinetics/pharmacodynamics of trastuzumab maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design [dspace.mit.edu]

- 16. medchemexpress.com [medchemexpress.com]

- 17. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Catabolism of antibody drug conjugates and characterization methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Small Molecules in Targeting r(CUG) Repeat Expansions in Myotonic Dystrophy Type 1: A Technical Overview

A Note on Nomenclature: It is important to clarify a potential point of confusion regarding the term "DM1-SMe." Scientific literature identifies this compound as a potent microtubule inhibitor, a maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs) for cancer therapy[1][]. The "DM1" in this context refers to a derivative of maytansine and is not associated with Myotonic Dystrophy type 1 (DM1)[1]. This guide will focus on small molecules specifically designed to target the pathogenic RNA repeats in Myotonic Dystrophy type 1.

Myotonic Dystrophy type 1 (DM1) is a progressive, multisystemic genetic disorder caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the dystrophia myotonica protein kinase (DMPK) gene[3][4]. When transcribed into messenger RNA (mRNA), these expanded repeats, denoted as r(CUG)exp, form a toxic hairpin structure[3][5]. This toxic RNA sequesters essential cellular proteins, most notably the Muscleblind-like 1 (MBNL1) splicing regulator, leading to widespread alternative splicing defects, the formation of nuclear foci, and the complex pathology of DM1[3][5]. This technical guide provides an in-depth analysis of the current landscape of small molecules engineered to combat the effects of r(CUG) repeat expansions, with a focus on their mechanisms of action, experimental validation, and therapeutic potential.

Mechanism of Action of Small Molecules Targeting r(CUG)exp

The primary strategy for small molecule intervention in DM1 is to disrupt the pathogenic activity of the r(CUG)exp RNA. This is achieved through several key mechanisms:

-

Binding and Disruption of RNA Structure: Small molecules are designed to selectively bind to the r(CUG)exp hairpin structure. This binding can prevent the sequestration of MBNL1 and other RNA-binding proteins, thereby liberating them to perform their normal cellular functions[5][6].

-

Targeted Cleavage of r(CUG)exp: A more direct approach involves the use of bifunctional small molecules. These molecules consist of an RNA-binding domain that recognizes the r(CUG)exp and a cleavage module that degrades the toxic RNA[5]. An example of such a molecule is Cugamycin, which is a conjugate of an r(CUG)exp-binding small molecule and the RNA-cleaving agent bleomycin A5[5].

-

Inhibition of the MBNL1-r(CUG)exp Interaction: Some small molecules are designed to directly compete with MBNL1 for binding to the r(CUG)exp, thus preventing the formation of the pathogenic RNA-protein complex.

The overarching goal of these interventions is to restore normal alternative splicing patterns, reduce the formation of nuclear foci, and ultimately alleviate the clinical manifestations of DM1.

Signaling Pathways and Experimental Workflows

The development and validation of small molecules for DM1 involve a series of well-defined experimental steps, from initial screening to in vivo testing. The following diagrams illustrate the core signaling pathway in DM1 and a typical workflow for evaluating a candidate small molecule.

Caption: Pathogenic cascade in DM1.

Caption: Drug discovery workflow for DM1.

Quantitative Data on Small Molecule Effects

The efficacy of small molecules targeting r(CUG)exp has been quantified in various preclinical models. The following tables summarize key findings for representative compounds.

| Compound | Model System | Concentration | Effect on r(CUG)exp RNA Levels | Splicing Rescue | Reference |

| Cugamycin | DM1 Patient-Derived Myotubes | 1 µM | ~40% reduction | ~40% rescue of splicing defects | [5] |

| Compound 1b | DM1 Patient-Derived Myotubes | 5 µM | 41 ± 8% reduction of DMPK transcript | Dose-dependent improvement | [7] |

| Compound 1 | DM1-affected cells | Not specified | Not applicable (non-cleaving) | Rescue of MBNL1 exon 5 splicing defects | [6] |